

spectroscopic data (NMR, IR, MS) of **tert-Butyl 4-benzylpiperazine-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 4-benzylpiperazine-1-carboxylate*

Cat. No.: B153378

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An In-depth Technical Guide to the Spectroscopic Characterization of **tert-Butyl 4-benzylpiperazine-1-carboxylate**

Introduction

tert-Butyl 4-benzylpiperazine-1-carboxylate is a key intermediate in synthetic organic chemistry, frequently utilized as a building block in the development of pharmaceutical agents. The piperazine moiety is a common scaffold in drug discovery, known for its ability to modulate physicochemical properties and interact with biological targets.^[1] The presence of the benzyl group on one nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the other allows for selective functionalization, making it a versatile precursor for more complex molecules.^{[2][3]}

Accurate structural confirmation and purity assessment are paramount in drug development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization process. This guide provides a detailed analysis of the spectroscopic data for **tert-butyl 4-benzylpiperazine-1-carboxylate**, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound in solution.^[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural

map can be assembled.

¹H NMR Spectroscopy Data

The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[5] The expected ¹H NMR signals for **tert-butyl 4-benzylpiperazine-1-carboxylate** are summarized below.

Table 1: ¹H NMR Data for **tert-Butyl 4-benzylpiperazine-1-carboxylate** (CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.25	Multiplet	5H	Ar-H (Phenyl)
~ 3.50	Singlet	2H	Ar-CH ₂ -N
~ 3.45	Triplet	4H	-C(=O)N(CH ₂) ₂
~ 2.45	Triplet	4H	-N(CH ₂) ₂ C-
1.46	Singlet	9H	-C(CH ₃) ₃

Interpretation:

- Aromatic Protons (7.35 - 7.25 ppm): The multiplet integrating to 5 protons corresponds to the phenyl group protons. Their downfield shift is due to the deshielding effect of the aromatic ring current.
- Benzylic Protons (~3.50 ppm): The singlet integrating to 2 protons is assigned to the methylene protons of the benzyl group. Its chemical shift is characteristic of protons adjacent to both an aromatic ring and a nitrogen atom.
- Piperazine Protons (~3.45 and ~2.45 ppm): The piperazine ring protons appear as two distinct signals. The protons closer to the electron-withdrawing carbamate group (~3.45 ppm) are more deshielded and appear further downfield than those adjacent to the benzylic nitrogen (~2.45 ppm).[6] The triplet multiplicity arises from coupling to the adjacent methylene protons in the ring.

- **tert-Butyl Protons (1.46 ppm):** The prominent singlet integrating to 9 protons is characteristic of the magnetically equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for **tert-Butyl 4-benzylpiperazine-1-carboxylate (CDCl₃)**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 154.7	Quaternary	C=O (Carbamate)
~ 138.0	Quaternary	Ar-C (ipso)
~ 129.2	CH	Ar-CH (ortho)
~ 128.2	CH	Ar-CH (meta)
~ 127.1	CH	Ar-CH (para)
~ 79.5	Quaternary	-C(CH ₃) ₃
~ 63.2	CH ₂	Ar-CH ₂ -N
~ 53.0	CH ₂	-N(CH ₂) ₂ C-
~ 44.0 (broad)	CH ₂	-C(=O)N(CH ₂) ₂
28.4	CH ₃	-C(CH ₃) ₃

Interpretation:

- **Carbonyl Carbon (~154.7 ppm):** This downfield signal is characteristic of the carbonyl carbon in the carbamate group.
- **Aromatic Carbons (127-138 ppm):** Four signals are expected for the six aromatic carbons due to symmetry.
- **tert-Butyl Carbons (~79.5 and 28.4 ppm):** The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are clearly identifiable.

- Benzylic and Piperazine Carbons (44-64 ppm): The benzylic carbon appears around 63.2 ppm, while the piperazine ring carbons appear as two distinct signals. The signal for the carbons adjacent to the Boc-protected nitrogen may be broadened due to restricted rotation at room temperature.[3]

Experimental Protocol: NMR Data Acquisition

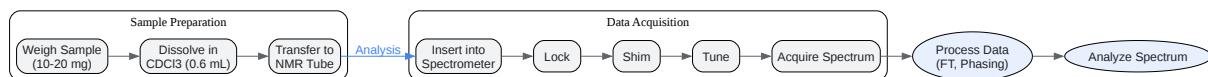
The quality of NMR data is highly dependent on proper sample preparation and spectrometer setup.[4][7]

Methodology:

- Sample Preparation: Accurately weigh 10-20 mg of **tert-butyl 4-benzylpiperazine-1-carboxylate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3).[8] CDCl_3 is a common choice for nonpolar organic compounds.[4]
- Solubilization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution in a clean vial before transferring the solution to the NMR tube.[8]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particles, which can degrade spectral resolution.[8]
- Internal Standard: For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added.[9] However, the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) is often sufficient for routine ^1H NMR referencing.[8]
- Spectrometer Setup: Insert the sample into the spectrometer. The standard procedure involves:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution.

- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal-to-noise.
- Acquisition: Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and collect the data.[7]

Visualization: NMR Workflow



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Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[10][11]

IR Spectroscopy Data

The key functional groups in **tert-butyl 4-benzylpiperazine-1-carboxylate** give rise to characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3050 - 3000	C-H Stretch	Aromatic C-H
2975 - 2800	C-H Stretch	Aliphatic C-H (CH ₂ , CH ₃)
~ 1695	C=O Stretch	Carbamate Carbonyl
1600, 1495, 1450	C=C Stretch	Aromatic Ring
~ 1240	C-N Stretch	Amine/Carbamate
~ 1160	C-O Stretch	Carbamate Ester

Interpretation:

- C-H Stretching (3050-2800 cm⁻¹): The spectrum will show distinct absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds from the piperazine, benzyl, and tert-butyl groups (below 3000 cm⁻¹).
- Carbonyl Stretching (~1695 cm⁻¹): A strong, sharp absorption band around 1695 cm⁻¹ is the most prominent feature and is diagnostic for the C=O of the Boc-carbamate group.[\[2\]](#)
- Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium-to-weak bands in this region confirm the presence of the phenyl group.
- C-N and C-O Stretching (1240-1160 cm⁻¹): Strong absorptions in the fingerprint region correspond to the C-N and C-O single bond stretches of the carbamate and piperazine structure.

Experimental Protocol: IR Data Acquisition

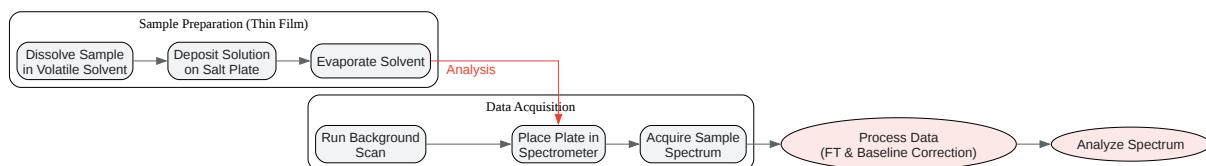
For solid samples, the thin solid film or Attenuated Total Reflectance (ATR) methods are commonly used.[\[11\]](#)[\[12\]](#)

Methodology (Thin Solid Film):

- Sample Preparation: Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[\[12\]](#)

- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[12]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) absorptions.
- Sample Scan: Acquire the spectrum of the sample. The instrument passes an IR beam through the sample and a detector measures the transmitted radiation. A Fourier Transform is then applied to the data to generate the spectrum.[10]
- Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a desiccator to prevent damage from moisture.[13]

Visualization: IR Workflow



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Caption: Workflow for IR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[15]

Mass Spectrometry Data

The molecular formula for **tert-butyl 4-benzylpiperazine-1-carboxylate** is $C_{16}H_{24}N_2O_2$.^[16] Its monoisotopic mass is 276.1838 Da.

Table 4: Expected Mass Spectrometry Peaks (ESI+)

m/z Value	Ion	Interpretation
277.1911	$[M+H]^+$	Protonated Molecular Ion
221.1285	$[M+H - C_4H_8]^+$	Loss of isobutylene from Boc group
177.1386	$[M+H - C_5H_9O_2]^+$	Loss of Boc group
91.0546	$[C_7H_7]^+$	Tropylium ion (from benzyl group)

Interpretation:

- Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, $[M+H]^+$, at m/z 277.1911.^[17] Harder techniques like Electron Ionization (EI) may show the molecular ion M^+ at m/z 276.1838, but it is often prone to fragmentation.^[18]
- Fragmentation: The most characteristic fragmentation pathway involves the Boc group. The loss of isobutylene (56 Da) gives a prominent peak at m/z 221. Complete loss of the Boc group (101 Da) results in a fragment at m/z 177. Another very common and stable fragment in molecules containing a benzyl group is the tropylium ion at m/z 91, formed by cleavage of the C-N bond and rearrangement.^[15]

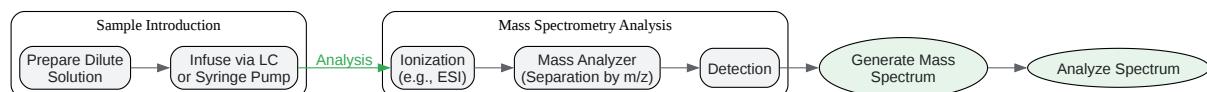
Experimental Protocol: MS Data Acquisition

The choice of ionization method is critical. ESI is well-suited for moderately polar and thermally labile compounds like this one.^[17]

Methodology (LC-MS with ESI):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Introduction: The sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system or direct infusion.[14]
- Ionization (ESI): The solution is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. The solvent evaporates, and the charge on the droplets increases until ions (in this case, $[M+H]^+$) are ejected into the gas phase.[19]
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio.[19]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.[18]

Visualization: Mass Spectrometry Workflow



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